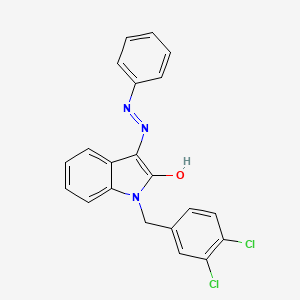

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

描述

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group attached to the indole ring, along with a phenylhydrazone moiety

属性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-phenyldiazenylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O/c22-17-11-10-14(12-18(17)23)13-26-19-9-5-4-8-16(19)20(21(26)27)25-24-15-6-2-1-3-7-15/h1-12,27H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYIHACIGUVDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1H-indole-2,3-dione, which is then reacted with 3,4-dichlorobenzyl chloride to form 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione.

Hydrazone Formation: The intermediate product is then treated with phenylhydrazine under acidic or basic conditions to yield the final compound, 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone).

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

化学反应分析

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

科学研究应用

Chemistry

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions:

- Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

- Reduction : It can undergo reduction with agents such as sodium borohydride to yield reduced derivatives.

- Substitution : The dichlorobenzyl group can participate in substitution reactions with nucleophiles like amines or thiols.

These reactions are critical for developing new compounds with tailored properties for specific applications.

Biology

The compound has shown promising biological activities:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial effects against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific molecular pathways. For instance, it may modulate enzyme activity involved in cell growth and survival.

Case Study: Anticancer Activity

A study evaluated the effect of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) on cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.

- Receptor Modulation : It could interact with cellular receptors to influence signaling pathways associated with disease progression.

Industrial Applications

In addition to its scientific research applications, 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is being investigated for use in:

- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.

- Chemical Processes : The compound can be utilized in various chemical processes due to its reactivity and stability under different conditions.

作用机制

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can be compared with other indole derivatives and hydrazones, such as:

1H-indole-2,3-dione derivatives: These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Phenylhydrazone derivatives: These compounds contain the phenylhydrazone moiety but may have different core structures, resulting in distinct reactivity and applications.

The uniqueness of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity.

生物活性

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C21H15Cl2N3O

- CAS Number : 303985-17-3

- Molecular Weight : 404.26 g/mol

- Physical Appearance : Typically presented as an orange to red solid, soluble in DMSO.

The compound acts primarily through the induction of apoptosis in tumor cells. It promotes the cytochrome c-dependent oligomerization of Apaf-1, leading to the activation of caspases involved in the apoptotic pathway. Key findings include:

- Caspase Activation : It activates procaspase-9 and subsequently caspase-3, crucial for apoptosis in cancer cells.

- Selectivity : The compound shows significant cytotoxicity towards leukemia cells with an IC50 value ranging from 4 to 9 μM while exhibiting weak effects on normal cells (IC50 > 40 μM) .

Anticancer Activity

Research indicates that 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) exhibits potent anticancer properties:

- Study Findings : A study demonstrated its efficacy against various leukemia cell lines, where it induced apoptosis effectively while sparing normal cells .

Antimicrobial Properties

While primarily recognized for its anticancer effects, preliminary studies suggest potential antimicrobial activities:

- In Vitro Studies : The compound has been evaluated against several bacterial strains, showing moderate antibacterial activity comparable to standard antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Target Cells | IC50 (μM) | Comments |

|---|---|---|---|

| Anticancer | Leukemia Cells | 4 - 9 | Induces apoptosis via caspase activation |

| Antimicrobial | Various Bacterial Strains | Moderate | Further studies needed for detailed profiling |

Case Studies and Research Findings

- Apoptosis Induction in Cancer Cells :

- Antimicrobial Evaluation :

常见问题

Advanced Research Question

- Molecular docking : Simulate interactions with Apaf-1 (apoptotic protease-activating factor 1) using software like AutoDock or MOE .

- QSAR studies : Correlate electronic parameters (e.g., ClogP, Hammett constants) with apoptotic activity to prioritize analogs .

- MD simulations : Assess stability of the compound-apoptosome complex over 100+ ns trajectories to validate binding modes .

What analytical methods resolve contradictions in mechanism-of-action studies?

Advanced Research Question

- Knockdown/knockout models : Use siRNA or CRISPR to silence Apaf-1 or caspase-9 and assess rescue of apoptosis .

- Subcellular fractionation : Isolate mitochondrial and cytosolic fractions to track cytochrome c release via Western blot .

- Cross-linking assays : Confirm apoptosome oligomerization using bis(sulfosuccinimidyl)suberate (BS³) .

How is the hydrazone moiety’s stability assessed under physiological conditions?

Advanced Research Question

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC at 37°C .

- Serum incubation : Test stability in fetal bovine serum (FBS) over 24 hours to simulate in vivo conditions .

- LC-MS/MS : Identify degradation products (e.g., free hydrazine) and propose stabilization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。